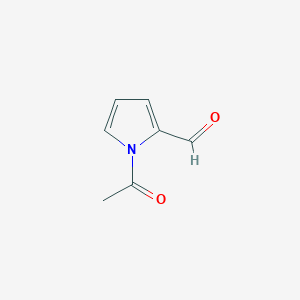![molecular formula C12H6Cl2N2 B3350825 1,4-Dichlorobenzo[g]phthalazine CAS No. 30800-67-0](/img/structure/B3350825.png)
1,4-Dichlorobenzo[g]phthalazine
Descripción general
Descripción
1,4-Dichlorobenzo[g]phthalazine is a chemical compound with the molecular formula C12H6Cl2N2. It belongs to the class of phthalazine derivatives, which are known for their significant biological and pharmacological activities. Phthalazines are bicyclic nitrogen-containing heterocycles, and their derivatives have been widely studied for various applications in medicinal chemistry and other scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Dichlorobenzo[g]phthalazine can be synthesized through several methods. One common approach involves the reaction of 1,4-dichlorobenzene with phthalic anhydride in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under reflux conditions in an organic solvent like dichloromethane .
Another method involves the reaction of 1,4-dichlorobenzene with hydrazine hydrate in the presence of a base such as sodium hydroxide (NaOH). This reaction is carried out under reflux conditions in ethanol, leading to the formation of this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. Industrial processes are optimized to ensure high yield and efficiency while minimizing environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dichlorobenzo[g]phthalazine undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding phthalazine derivatives with different functional groups.
Reduction Reactions: Reduction of this compound can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline) or thiols (e.g., thiophenol) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with aniline can yield 1,4-dianilinobenzo[g]phthalazine, while oxidation with potassium permanganate can produce this compound-1,4-dione .
Aplicaciones Científicas De Investigación
1,4-Dichlorobenzo[g]phthalazine has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.
Biological Studies: The compound is used in studies investigating the biological activities of phthalazine derivatives, including their interactions with enzymes and receptors.
Material Science: This compound is used in the development of novel materials with unique properties, such as conducting polymers and organic semiconductors.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mecanismo De Acción
The mechanism of action of 1,4-dichlorobenzo[g]phthalazine and its derivatives involves interactions with various molecular targets and pathways. For example, some derivatives have been shown to inhibit enzymes such as iron superoxide dismutase (Fe-SOD) and copper/zinc superoxide dismutase (CuZn-SOD), leading to oxidative stress in target cells . These interactions can result in cell damage and apoptosis, making the compounds potential candidates for anticancer and antimicrobial therapies .
Comparación Con Compuestos Similares
Similar Compounds
Phthalazine: The parent compound of 1,4-dichlorobenzo[g]phthalazine, known for its biological activities and use in medicinal chemistry.
1,4-Dihydroxyphthalazine: A derivative with hydroxyl groups, exhibiting different chemical reactivity and biological properties.
1,4-Diaminobenzo[g]phthalazine: A derivative with amino groups, used in the synthesis of various bioactive molecules.
Uniqueness
This compound is unique due to the presence of chlorine atoms, which can be selectively substituted to introduce various functional groups. This versatility makes it a valuable intermediate in organic synthesis and drug development .
Propiedades
IUPAC Name |
1,4-dichlorobenzo[g]phthalazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl2N2/c13-11-9-5-7-3-1-2-4-8(7)6-10(9)12(14)16-15-11/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHYJQNFZBSYEHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=NN=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80571329 | |
| Record name | 1,4-Dichlorobenzo[g]phthalazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80571329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30800-67-0 | |
| Record name | 1,4-Dichlorobenzo[g]phthalazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80571329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-Methylthieno[2,3-c]pyridine](/img/structure/B3350790.png)
![1H-Naphth[2,3-d]imidazole, 1-methyl-](/img/structure/B3350795.png)








![8-Amino-1-cyanoimidazo[1,5-A]pyrazine-6-carboxylic acid](/img/structure/B3350859.png)
